

An In-depth Technical Guide to 3-Chloro-6nitroisoquinolin-1-ol

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Compound of Interest

Compound Name: 3-Chloro-6-nitroisoquinolin-1-ol

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Disclaimer: Direct experimental data for **3-chloro-6-nitroisoquinolin-1-ol** is not readily available in the public scientific literature. This guide is a comprehensive review based on established chemical principles and extrapolated data from structurally analogous compounds. The information provided herein is intended for research and development purposes and should be used as a theoretical framework for further investigation.

Introduction

3-Chloro-6-nitroisoquinolin-1-ol is a heterocyclic compound belonging to the isoquinolin-1-one family. The presence of a chlorine atom, a nitro group, and a hydroxyl group (in its tautomeric form) on the isoquinoline scaffold suggests a potential for diverse chemical reactivity and significant biological activity. Nitro-containing heterocyclic compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The isoquinoline core is also a key structural motif in many biologically active natural products and synthetic drugs.[4][5] This guide provides a theoretical overview of the synthesis, potential properties, and biological applications of **3-chloro-6-nitroisoquinolin-1-ol**.

Physicochemical and Predicted Biological Properties

The exact physicochemical properties of **3-chloro-6-nitroisoquinolin-1-ol** have not been experimentally determined. However, based on its structure and comparison with related



compounds, the following properties can be predicted.

Table 1: Predicted Physicochemical Properties of 3-Chloro-6-nitroisoquinolin-1-ol

Property	Predicted Value	
Molecular Formula	C ₉ H ₅ CIN ₂ O ₃	
Molecular Weight	224.60 g/mol	
Appearance	Likely a yellow to orange crystalline solid	
Melting Point	Estimated >200 °C (decomposition may occur)	
Boiling Point	Not applicable (likely decomposes)	
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, DMF	
рКа	Estimated acidic pKa for the N-H proton (lactam) and potentially a second pKa related to the nitro group's influence.	

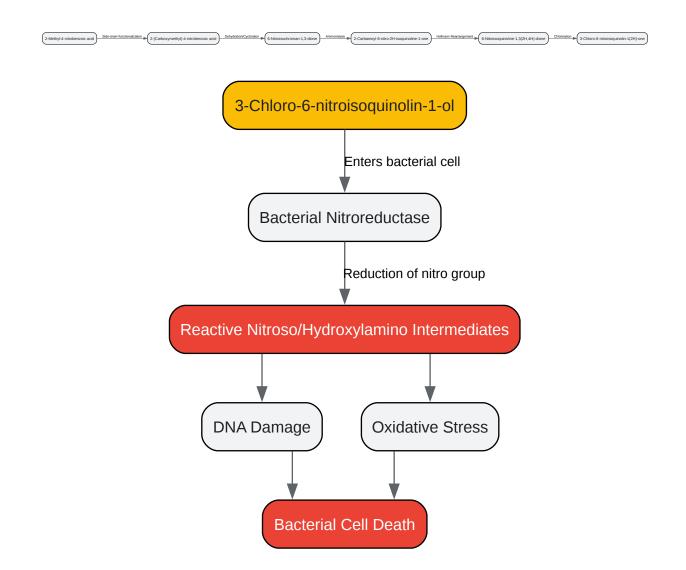
Table 2: Hypothetical Biological Activity Profile

Activity Type	Predicted Potency (IC50/MIC)	Target Pathway
Antimicrobial	1-50 μΜ	Bacterial DNA gyrase, Nitroreductase-mediated activation
Anticancer	0.5-20 μΜ	Topoisomerase I/II inhibition, Kinase inhibition
Anti-inflammatory	5-100 μΜ	COX-2/LOX inhibition, NF-кВ signaling

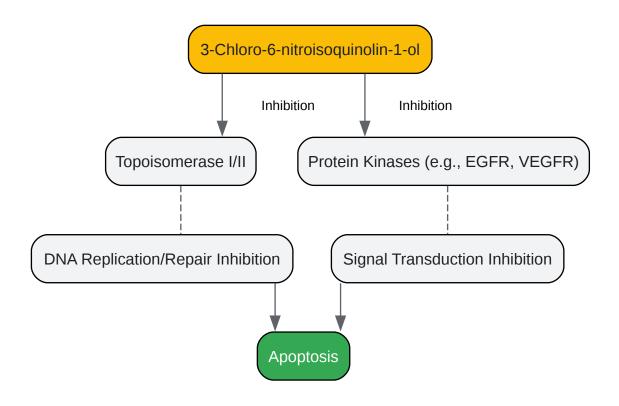
Hypothetical Synthesis



A plausible synthetic route to **3-chloro-6-nitroisoquinolin-1-ol** can be envisioned starting from a substituted homophthalic acid or a related precursor, followed by cyclization, chlorination, and nitration. The following multi-step synthesis is a viable approach.







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